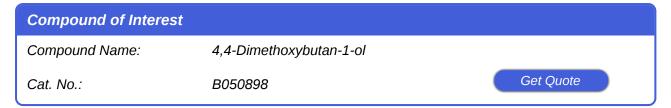


An In-Depth Technical Guide to 4,4-Dimethoxybutan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,4-dimethoxybutan-1-ol**, a versatile bifunctional molecule with applications in organic synthesis. This document details its nomenclature, chemical properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. **4,4-Dimethoxybutan-1-ol** is recognized by its systematic IUPAC name and a variety of synonyms.

IUPAC Name: **4,4-dimethoxybutan-1-ol**[1]

Synonyms: A comprehensive list of synonyms for **4,4-dimethoxybutan-1-ol** is provided below, which can be useful when searching chemical databases and literature.

- 4,4-Dimethoxy-1-butanol
- · 4-Hydroxybutanal dimethyl acetal
- · 4-Hydroxy-butyraldehyde dimethyl acetal
- 1,1-Dimethoxy-4-hydroxybutane



4,4-dimethoxybutanol

Physicochemical Properties

A summary of the key physicochemical properties of **4,4-dimethoxybutan-1-ol** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C6H14O3
Molecular Weight	134.17 g/mol
CAS Number	23068-87-3
Boiling Point	180.9 °C at 760 mmHg
Density	0.97 g/cm ³
Flash Point	63.2 °C
Refractive Index	1.418

Synthesis of 4,4-Dimethoxybutan-1-ol

4,4-Dimethoxybutan-1-ol is a valuable building block in organic synthesis due to its two distinct reactive sites: a primary alcohol and a dimethyl acetal. The acetal serves as a stable protecting group for a butyraldehyde functionality, which can be deprotected under acidic conditions. This allows for selective reactions at the hydroxyl group.[1]

A common and efficient method for the synthesis of **4,4-dimethoxybutan-1-ol** involves a two-step process starting from a suitable precursor like 4-oxobutyraldehyde. The first step is an acid-catalyzed acetalization, followed by the selective reduction of the aldehyde.[1]

Experimental Protocol: Synthesis via Reduction of 4,4-Dimethoxybutanal

The following is a representative experimental protocol for the synthesis of **4,4-dimethoxybutan-1-ol** from **4,4-dimethoxybutanal**.



Materials:

- 4,4-dimethoxybutanal
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Dichloromethane (DCM)
- Deionized water
- Saturated agueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: A solution of 4,4-dimethoxybutanal in a mixture of dichloromethane and methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of deionized water.
- Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- Washing: The combined organic layers are washed with saturated aqueous ammonium chloride and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **4,4-dimethoxybutan-1-ol**.



 Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Visualizing the Synthetic Pathway

The synthesis of **4,4-dimethoxybutan-1-ol** from a precursor like γ -butyrolactone involves several key transformations. The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic pathway for **4,4-dimethoxybutan-1-ol**.

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References

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